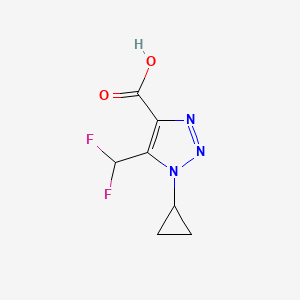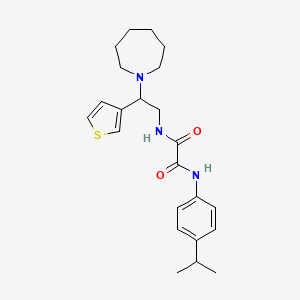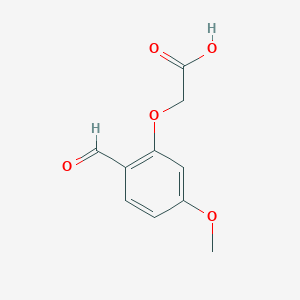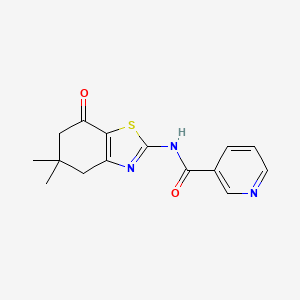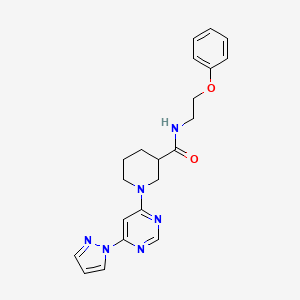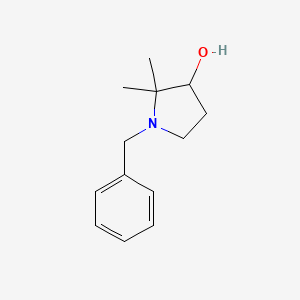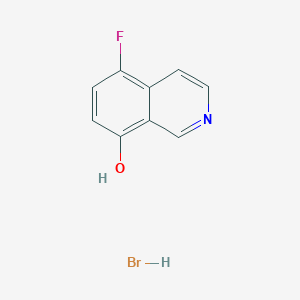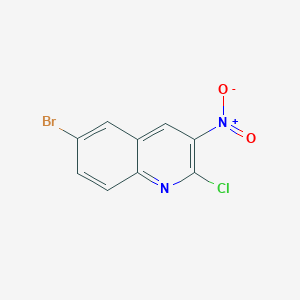
6-Bromo-2-chloro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 . It is a solid substance and has a molecular weight of 287.5 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloro-3-nitroquinoline is represented by the InChI code: 1S/C9H4BrClN2O2/c10-6-1-2-7-5 (3-6)4-8 (13 (14)15)9 (11)12-7/h1-4H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . They are often functionalized for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-nitroquinoline is a solid substance . The compound has a molecular weight of 287.5 .Wissenschaftliche Forschungsanwendungen
Role in Drug Discovery
Quinoline, the core structure of “6-Bromo-2-chloro-3-nitroquinoline”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound due to its versatile applications .
Anticancer Activity
Quinoline derivatives, such as 6‐Bromo tetrahydro quinoline, have displayed potential anticancer activity . This suggests that “6-Bromo-2-chloro-3-nitroquinoline” could also have potential applications in cancer treatment.
Antioxidant Activity
Quinoline derivatives have been found to exhibit antioxidant activity . This indicates that “6-Bromo-2-chloro-3-nitroquinoline” could be used in the development of antioxidant drugs.
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . This suggests that “6-Bromo-2-chloro-3-nitroquinoline” could have potential applications in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline derivatives have demonstrated antimalarial activity . This indicates that “6-Bromo-2-chloro-3-nitroquinoline” could be used in the development of antimalarial drugs.
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown anti-SARS-CoV-2 activity . This suggests that “6-Bromo-2-chloro-3-nitroquinoline” could have potential applications in the treatment of COVID-19.
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activity . This indicates that “6-Bromo-2-chloro-3-nitroquinoline” could be used in the development of antituberculosis drugs.
Wirkmechanismus
Safety and Hazards
The compound is associated with certain hazards. It is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity is a promising future direction .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7-5(3-6)4-8(13(14)15)9(11)12-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNVKAXQIQJPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
754990-23-3 |
Source


|
| Record name | 6-BROMO-2-CHLORO-3-NITROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
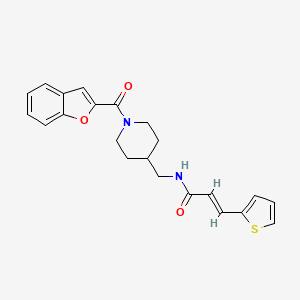
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)
